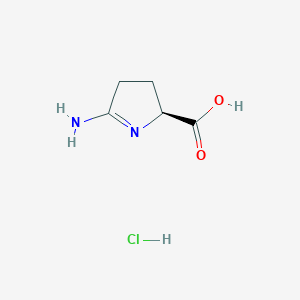
(S)-5-Amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-5-Amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid hydrochloride is a chiral compound with significant importance in various fields of scientific research. This compound is known for its unique structure, which includes a pyrrole ring, an amino group, and a carboxylic acid group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-Amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyrrole and amino acids.
Formation of the Pyrrole Ring: The pyrrole ring is formed through cyclization reactions, often involving condensation of appropriate precursors under acidic or basic conditions.
Introduction of Functional Groups: The amino and carboxylic acid groups are introduced through selective functionalization reactions, which may include amination and carboxylation.
Chirality Induction: The chiral center is introduced using chiral catalysts or chiral auxiliaries to ensure the desired stereochemistry.
Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
化学反应分析
Types of Reactions
(S)-5-Amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation under basic conditions.
Major Products
The major products formed from these reactions include oxo derivatives, alcohols, and amides, depending on the specific reaction conditions and reagents used.
科学研究应用
(S)-5-Amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in receptor binding studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of (S)-5-Amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor binding studies, it acts as a ligand, influencing signal transduction pathways and cellular responses.
相似化合物的比较
Similar Compounds
®-5-Amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid hydrochloride: The enantiomer of the compound with different stereochemistry.
5-Amino-2-pyrrolidinone: A structurally related compound with similar functional groups but lacking the carboxylic acid group.
2-Amino-3-pyrrolidinone: Another related compound with a different arrangement of functional groups.
Uniqueness
(S)-5-Amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid hydrochloride is unique due to its specific chiral center and the combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its free base or other related compounds.
属性
分子式 |
C5H9ClN2O2 |
|---|---|
分子量 |
164.59 g/mol |
IUPAC 名称 |
(2S)-5-amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C5H8N2O2.ClH/c6-4-2-1-3(7-4)5(8)9;/h3H,1-2H2,(H2,6,7)(H,8,9);1H/t3-;/m0./s1 |
InChI 键 |
QQOQGDXPWMKBGS-DFWYDOINSA-N |
手性 SMILES |
C1CC(=N[C@@H]1C(=O)O)N.Cl |
规范 SMILES |
C1CC(=NC1C(=O)O)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[6-(Bromomethyl)pyridin-2-YL]ethanone](/img/structure/B13982928.png)

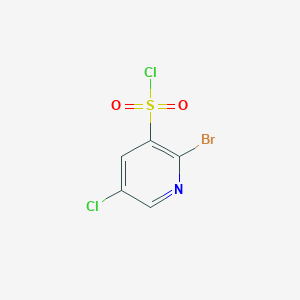
![5-[(4-Methoxyphenyl)methoxy]-1,7-naphthyridin-2(1H)-one](/img/structure/B13982947.png)
![[2-(1H-Imidazol-1-yl)-4,8-dimorpholin-4-ylpyrido[3,2-d]pyrimidin-6-yl]methanol](/img/structure/B13982950.png)
![4-[(4-Methylpiperazin-1-yl)methyl]piperidin-4-ol](/img/structure/B13982952.png)
![1-Hydroxy-N-methoxy-N-methyl-1,3-dihydrobenzo[c][1,2]oxaborole-5-carboxamide](/img/structure/B13982955.png)
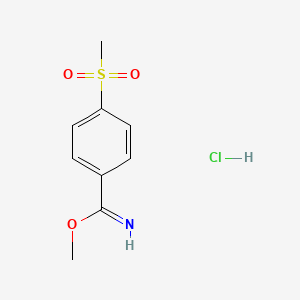
![3-Methylisoxazolo[5,4-b]pyridin-4-ol](/img/structure/B13982968.png)
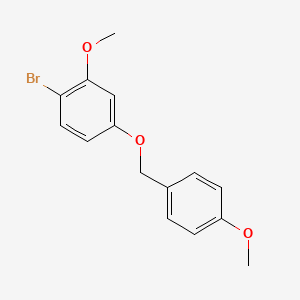
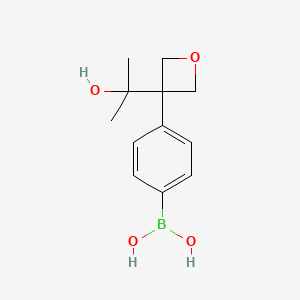
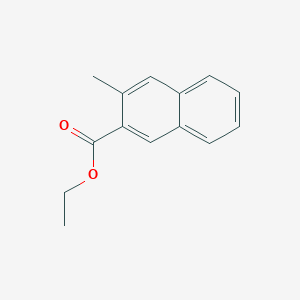
![3-{8-Bromoimidazo[1,2-a]pyridin-2-yl}pyridine](/img/structure/B13982993.png)

